molecular formula C28H26ClNO4 B11572227 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11572227
M. Wt: 476.0 g/mol
InChI Key: DBDDFIWBKNQHIC-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a phenoxypropanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the phenoxypropanamide moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
  • N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Uniqueness

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide stands out due to the presence of the chlorobenzoyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C28H26ClNO4

Molecular Weight

476.0 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C28H26ClNO4/c1-16(2)21-14-9-17(3)15-24(21)33-18(4)28(32)30-25-22-7-5-6-8-23(22)34-27(25)26(31)19-10-12-20(29)13-11-19/h5-16,18H,1-4H3,(H,30,32)

InChI Key

DBDDFIWBKNQHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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